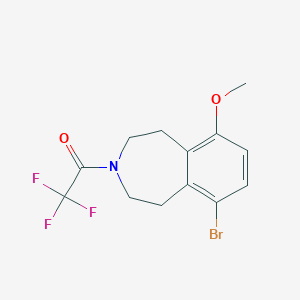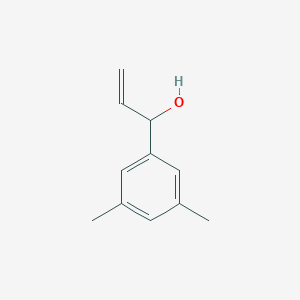
1-(3,5-Dimethylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a propen-1-ol group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4)
Major Products Formed
Oxidation: 3,5-Dimethylbenzaldehyde, 3,5-Dimethylbenzoic acid
Reduction: 1-(3,5-Dimethylphenyl)propan-1-ol, 1-(3,5-Dimethylphenyl)propane
Substitution: 1-(3,5-Dimethyl-4-chlorophenyl)prop-2-en-1-ol, 1-(3,5-Dimethyl-4-nitrophenyl)prop-2-en-1-ol
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylphenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a propen-1-ol group.
1-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with a saturated propyl group instead of a propen-1-ol group.
1-(3,5-Dimethylphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an alcohol group.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11-12H,1H2,2-3H3 |
Clé InChI |
JYNVGEMGXNLQPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



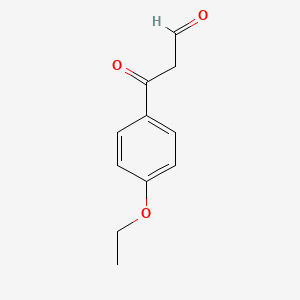
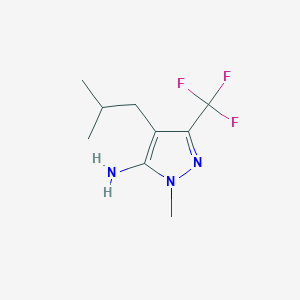
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
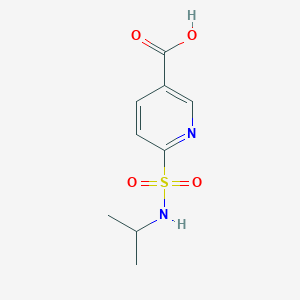

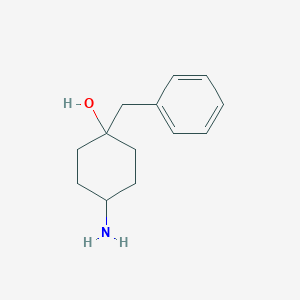
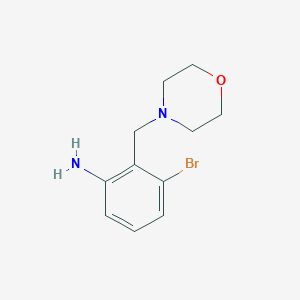
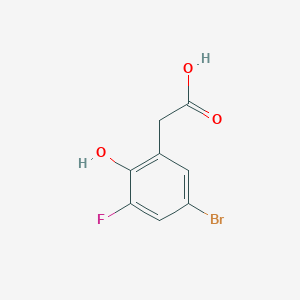
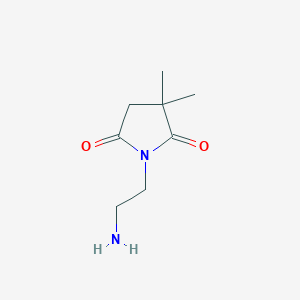
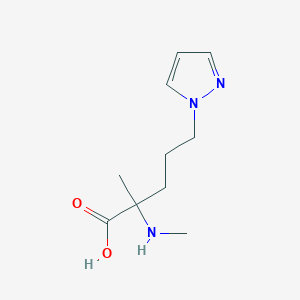
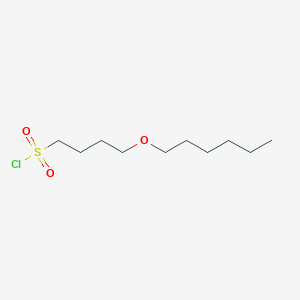
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)
